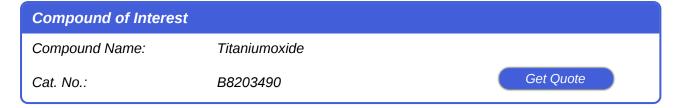


# surface chemistry and properties of titanium oxide

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An In-depth Technical Guide to the Surface Chemistry and Properties of Titanium Dioxide

## Introduction to Titanium Dioxide (TiO<sub>2</sub>)

Titanium dioxide (TiO<sub>2</sub>), also known as titania, is a naturally occurring oxide of titanium. It is recognized for its brightness and very high refractive index, making it the most widely used white pigment.[1][2] Beyond its use in paints and coatings, TiO<sub>2</sub> has garnered significant interest in research and biomedical fields due to its unique physicochemical properties, including high chemical stability, biocompatibility, and photocatalytic activity.[3][4]

TiO<sub>2</sub> exists in three primary crystalline polymorphs: anatase, rutile, and brookite.[3] While all phases exhibit photochemical activity, the anatase form is generally considered the most active for photocatalysis and cytotoxicity.[3][5] Mixed-phase compositions, such as the well-known P25 which contains both anatase and rutile, often show enhanced photocatalytic activity due to the separation of photogenerated electron-hole pairs at the phase interface.[1][3][5] The synthesis method employed significantly influences the resulting particle size, morphology, and crystallinity, which in turn determine the material's properties.[6][7]

# **Surface Chemistry of Titanium Dioxide**

The interaction of TiO<sub>2</sub> with its environment is governed by its surface chemistry. Key aspects include the presence of hydroxyl groups, its acidic and basic nature, and its electrical properties in solution.



### **Surface Hydroxyl Groups**

When exposed to water, the TiO<sub>2</sub> surface becomes hydroxylated. The Ti-O bonds in titanium dioxide are highly polar, causing adsorbed water molecules to dissociate and form surface hydroxyl groups (Ti-OH).[8] These hydroxyl groups are crucial as they can improve the performance of TiO<sub>2</sub> as an adsorbent and provide active sites for surface modification, which is vital for applications in drug delivery and catalysis.[8][9] There are two main types of hydroxyl groups: terminal OH<sup>-</sup> and bridging OH<sup>-</sup>, which differ in their vibrational frequencies.[10]

### **Surface Acidity and Alkalinity**

The surface of TiO<sub>2</sub> possesses both acidic (Lewis acid sites, undercoordinated Ti<sup>4+</sup> ions) and basic (Brønsted base sites, surface hydroxyl groups) properties.[3] This amphoteric nature allows it to interact with a variety of molecules. The acidity and alkalinity can be further enhanced by combining TiO<sub>2</sub> with other oxides like Al<sub>2</sub>O<sub>3</sub> or SiO<sub>2</sub>, which can lead to the formation of solid superacids.[8]

### **Surface Electrical Properties**

In a polar medium like water, TiO<sub>2</sub> particles acquire a surface electrical charge.[2] This charge is pH-dependent. The isoelectric point (IEP) is the pH at which the net surface charge is zero. For uncoated rutile TiO<sub>2</sub>, the IEP is typically around pH 6.3 to 7.7.[2] Below the IEP, the surface is positively charged, and above it, the surface is negatively charged. This surface charge dictates the stability of TiO<sub>2</sub> dispersions and their interaction with charged biomolecules.[2][8] For instance, particles with a net negative or positive charge will repel each other, leading to a stable dispersion.[8]

# Key Surface Properties and Their Implications Hydrophilicity

TiO<sub>2</sub> surfaces can exhibit super-hydrophilicity (water contact angle less than 5°) upon UV irradiation.[11] This phenomenon is attributed to structural changes on the surface. Under UV light, electron-hole pairs are generated. These migrate to the surface, where holes react with oxygen ions to create oxygen vacancies, and electrons react with Ti<sup>4+</sup> ions to form Ti<sup>3+</sup>.[8][10] Water molecules from the air then adsorb into these oxygen vacancies, forming chemically



bound hydroxyl groups, which in turn attract a layer of physically adsorbed water, rendering the surface highly hydrophilic.[8]

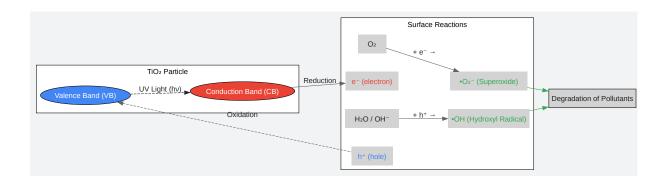
## **Photocatalytic Activity**

TiO<sub>2</sub> is a semiconductor photocatalyst. When irradiated with light energy greater than its band gap (e.g., 3.2 eV for anatase), an electron is excited from the valence band to the conduction band, leaving a hole behind.[11][12] These electron-hole pairs can initiate powerful redox reactions.

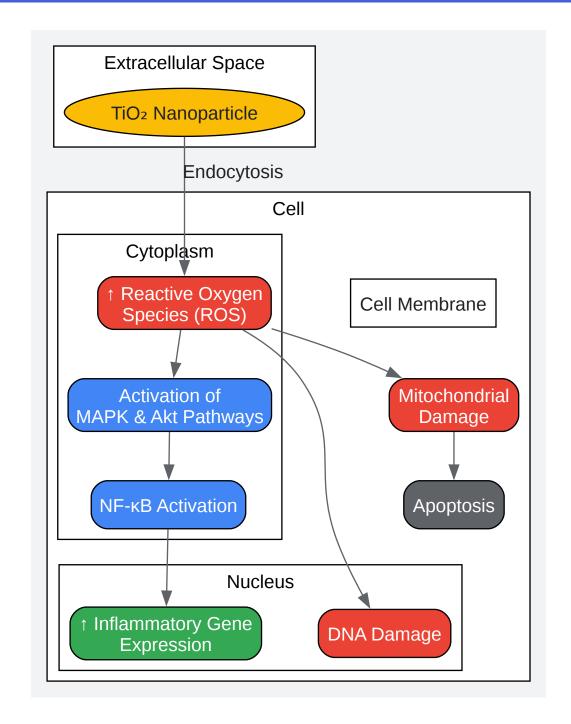
- Oxidation: The holes (h<sup>+</sup>) are strong oxidizing agents and can react with water or hydroxide ions adsorbed on the TiO<sub>2</sub> surface to produce highly reactive hydroxyl radicals (•OH).[11]
- Reduction: The electrons (e<sup>-</sup>) in the conduction band can reduce molecular oxygen to form superoxide radical anions (•O<sub>2</sub><sup>-</sup>).[11]

These reactive oxygen species (ROS) are capable of degrading a wide range of organic pollutants and killing microorganisms, forming the basis of applications in environmental remediation and antimicrobial coatings.[4][11]

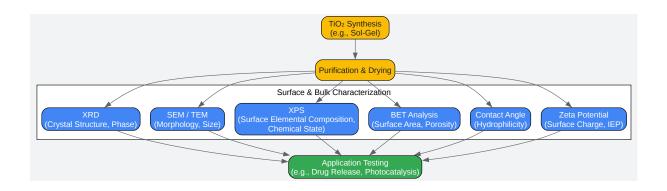












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